molecular formula C22H24FN3O5 B14086666 5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide

Cat. No.: B14086666
M. Wt: 429.4 g/mol
InChI Key: ICQRPCMAJHVDPX-XVNBXDOJSA-N
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Description

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorine atom, a hydroxyamino group, and a morpholine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzamide structure, followed by the introduction of the fluorine atom, hydroxyamino group, and morpholine ring through various chemical reactions. Common reagents used in these steps include fluorinating agents, amines, and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyamino group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyamino group may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide
  • 5-chloro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide

Uniqueness

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H24FN3O5

Molecular Weight

429.4 g/mol

IUPAC Name

5-fluoro-N-[[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]-4-methoxyphenyl]methyl]-2-morpholin-4-ylbenzamide

InChI

InChI=1S/C22H24FN3O5/c1-30-20-6-2-15(12-16(20)3-7-21(27)25-29)14-24-22(28)18-13-17(23)4-5-19(18)26-8-10-31-11-9-26/h2-7,12-13,29H,8-11,14H2,1H3,(H,24,28)(H,25,27)/b7-3+

InChI Key

ICQRPCMAJHVDPX-XVNBXDOJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)N3CCOCC3)/C=C/C(=O)NO

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)N3CCOCC3)C=CC(=O)NO

Origin of Product

United States

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